molecular formula C8H12N2O2 B169776 1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 113100-42-8

1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B169776
M. Wt: 168.19 g/mol
InChI Key: JOTOIXQDQQRWDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

  • 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid

    • This compound is used as a heterocyclic building block in chemical synthesis .
    • The specific methods of application or experimental procedures are not provided in the available resources .
    • The results or outcomes obtained from the use of this compound are not specified in the available resources .
  • 1-isopropyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid

    • This compound is also used in chemical synthesis .
    • The specific methods of application or experimental procedures are not provided in the available resources .
    • The results or outcomes obtained from the use of this compound are not specified in the available resources .
  • 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester

    • This compound is used in the synthesis of imidazo[1,2-a]pyrazine based phosphodiesterase 10A inhibitors and pyrido[3,4-d]pyrimidin-4-(3H)-one based KDM4 and KDM5 (histone lysine demethylase families) inhibitors .
    • The specific methods of application or experimental procedures are not provided in the available resources .
    • The results or outcomes obtained from the use of this compound are not specified in the available resources .
  • 1-isopropyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid

    • This compound is used in chemical synthesis .
    • The specific methods of application or experimental procedures are not provided in the available resources .
    • The results or outcomes obtained from the use of this compound are not specified in the available resources .
  • 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid

    • This compound is used as a heterocyclic building block in chemical synthesis .
    • The specific methods of application or experimental procedures are not provided in the available resources .
    • The results or outcomes obtained from the use of this compound are not specified in the available resources .
  • 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

    • This compound is used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase .
    • It is also used in the synthesis of 4-carboxamide derivatives acting as antifungal agents .
    • The specific methods of application or experimental procedures are not provided in the available resources .
    • The results or outcomes obtained from the use of this compound are not specified in the available resources .
  • 1-isopropyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid

    • This compound is used in chemical synthesis .
    • The specific methods of application or experimental procedures are not provided in the available resources .
    • The results or outcomes obtained from the use of this compound are not specified in the available resources .
  • 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid

    • This compound is used as a heterocyclic building block in chemical synthesis .
    • The specific methods of application or experimental procedures are not provided in the available resources .
    • The results or outcomes obtained from the use of this compound are not specified in the available resources .
  • 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

    • This compound is used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase .
    • It is also used in the synthesis of 4-carboxamide derivatives acting as antifungal agents .
    • The specific methods of application or experimental procedures are not provided in the available resources .
    • The results or outcomes obtained from the use of this compound are not specified in the available resources .

Safety And Hazards

The safety and hazards of a chemical compound refer to its potential risks and precautions needed when handling it. However, the specific safety and hazards for “1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid” are not readily available in the literature17.


Future Directions

The future directions of a chemical compound refer to potential applications and research directions. However, the specific future directions for “1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid” are not readily available in the literature8359.


Please note that the information provided is based on the available literature and may not be fully comprehensive or accurate. For more detailed information, further research or consultation with a chemistry professional may be necessary.


properties

IUPAC Name

3-methyl-1-propan-2-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5(2)10-4-7(8(11)12)6(3)9-10/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTOIXQDQQRWDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In a procedure analogous to Example B6, ethyl 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylate from Example B14 (91 mg, 0.464 mmol) and lithium hydroxide (78 mg, 1.855 mmol) were combined to afford 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid (62 mg, 79% yield). MS (ESI) m/z: 169.0 (M+H+).
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